2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a halogenated indole and a suitable catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the indole moiety, potentially converting it to a tetrahydroindole derivative.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Material Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and indole moieties can interact with different binding sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives: These compounds share the benzodioxepin ring but may have different substituents.
Indole derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide lies in its combination of the benzodioxepin and indole moieties, which can confer unique chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H21FN2O3/c22-17-4-3-16-6-8-24(18(16)14-17)9-7-23-21(25)13-15-2-5-19-20(12-15)27-11-1-10-26-19/h2-6,8,12,14H,1,7,9-11,13H2,(H,23,25) |
InChI Key |
JKTIJHWQLJSMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)OC1 |
Origin of Product |
United States |
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